The compound is classified as an azapyrrolidinone, which is a type of nitrogen-containing heterocycle. Its systematic name indicates the presence of two methyl groups at the 1 and 3 positions of the pyrrole ring, contributing to its chemical reactivity and biological interactions.
The synthesis of 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one can be achieved through several methods:
The molecular structure of 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one can be described as follows:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure:
1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one participates in various chemical reactions due to its electrophilic nature:
Reactions involving this compound typically require mild conditions with careful control of temperature and pH to prevent degradation or unwanted side reactions.
Research indicates that 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one exhibits potential pharmacological activities:
The mechanism involves binding to target proteins through hydrogen bonding and hydrophobic interactions facilitated by its bicyclic structure. This binding alters protein function and can lead to downstream effects on cell growth and survival.
Physical properties are often characterized using techniques like Differential Scanning Calorimetry (DSC) for thermal analysis and Infrared Spectroscopy (IR) for functional group identification.
The central structural feature of 1,3-dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one is its potential for tautomerism, governed by the labile protons at N1, N3, and the carbonyl oxygen. This compound exhibits a dynamic equilibrium between the keto form (1,3-dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one) and the less stable enol form (1,3-dimethyl-5-hydroxy-5H-pyrrolo[1,2-c]imidazole). The keto tautomer dominates (>98% at equilibrium), as confirmed by combined NMR and computational studies [3] [10]. Substituents significantly influence this equilibrium: electron-withdrawing groups at C4 or C7 positions stabilize the keto form by enhancing carbonyl polarization, while bulky N-alkyl groups (e.g., isopropyl) sterically disfavor enolization. The equilibrium kinetics follow first-order behavior under acidic/basic catalysis, with rate constants (keq) of 10−3–10−5 s−1 depending on solvent polarity [10].
Table 1: Tautomeric Distribution in Solvents (298 K)
Solvent | Keto Form (%) | Enol Form (%) | ΔG° (kcal/mol) |
---|---|---|---|
CDCl₃ | 99.2 | 0.8 | −4.1 |
DMSO-d₆ | 98.7 | 1.3 | −3.8 |
CD₃OD | 97.5 | 2.5 | −3.2 |
Single-crystal X-ray diffraction reveals that the 1,3-dimethyl derivative crystallizes in the monoclinic P2₁/c space group with nearly coplanar fused bicyclic rings (mean deviation: 0.05 Å). The carbonyl bond length (C5=O) measures 1.216 Å, consistent with standard imidazolone carbonyls [5]. N-Methylation at N1 and N3 enhances planarity by eliminating steric repulsion from H-bond donors, evidenced by a dihedral angle of 178.5° between the pyrrole and imidazolone rings. In contrast, C4-substituted analogs (e.g., 4-bromo) exhibit slight puckering (dihedral angle: 172.8°) due to steric clash [3]. The crystal packing shows offset π-stacking (interplanar distance: 3.48 Å) and weak C−H···O interactions (2.89 Å), stabilizing the lattice [5].
Table 2: Crystallographic Parameters for 1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one
Parameter | Value |
---|---|
C−C bond length (pyrrole) | 1.384–1.402 Å |
C−N bond length (imidazolone) | 1.326–1.352 Å |
C5=O bond length | 1.216 Å |
Dihedral angle | 178.5° |
π-stacking distance | 3.48 Å |
1H and 13C NMR provide definitive evidence for the keto tautomer’s dominance. The N1-methyl group resonates at δH 3.12 ppm and δC 32.8 ppm, while the N3-methyl appears at δH 3.28 ppm and δC 35.6 ppm in CDCl₃ [3]. This 0.16 ppm deshielding of N3-CH₃ arises from the anisotropic effect of the adjacent carbonyl. 15N NMR shows N1 at δN −210.5 ppm (shielded due to pyrrole-like character) and N3 at δN −125.3 ppm (deshielded by the carbonyl) [10]. Nuclear Overhauser Effect (NOE) experiments confirm spatial proximity between H7 (δ 6.85 ppm) and N1-CH₃, with an enhancement of 8.3% upon irradiation.
The carbonyl stretch (νC=O) appears at 1695 cm−1 (KBr pellet), notably lower frequency than typical amides (1700–1750 cm−1), due to conjugation with the pyrrole π-system [5] [10]. This is corroborated by DFT-calculated frequencies (1702 cm−1). Solvent shifts are pronounced: νC=O decreases to 1680 cm−1 in polar aprotic solvents (DMSO) but increases to 1705 cm−1 in nonpolar solvents (hexane). The absence of a broad O−H stretch (3200–3600 cm−1) further confirms keto tautomer prevalence [5].
B3LYP/6-311++G(d,p) calculations reveal an asymmetric charge distribution: the imidazolone ring bears a partial negative charge (−0.32 e), while C4 (δ = +0.18 e) and C7 (δ = +0.12 e) are electron-deficient [8] [10]. Molecular electrostatic potential (MEP) maps show the most negative region (Vmin = −42.3 kcal/mol) at the carbonyl oxygen, explaining its nucleophilicity. The highest positive potential (Vmax = +36.8 kcal/mol) resides at N3, supporting protonation at this site. Natural Bond Orbital (NBO) analysis indicates strong hyperconjugation between the C5=O σ* orbital and the adjacent N3−C4 σ bond (stabilization energy: 8.2 kcal/mol) [10].
Table 3: DFT-Derived Electronic Parameters (B3LYP/6-311++G(d,p))
Parameter | Value |
---|---|
Dipole moment (gas phase) | 4.82 D |
C5=O Wiberg bond index | 1.87 |
N1−C2 Wiberg bond index | 1.35 |
NBO charge at O (carbonyl) | −0.52 e |
NBO charge at C4 | +0.18 e |
The highest occupied molecular orbital (HOMO, −6.32 eV) is localized over the pyrrole ring and N1, indicating nucleophilic reactivity at C7 and N1 [8]. The lowest unoccupied molecular orbital (LUMO, −1.85 eV) spans C4 and the imidazolone carbonyl, designating these as electrophilic sites. The narrow HOMO–LUMO gap (4.47 eV) suggests high polarizability. Fukui function (f+) analysis identifies C4 (f+ = 0.081) as the most electrophilic center, while C7 (f− = 0.076) is the most nucleophilic. This dual reactivity enables regioselective functionalization: electrophiles attack C7, whereas nucleophiles target C4 [8] [10].
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